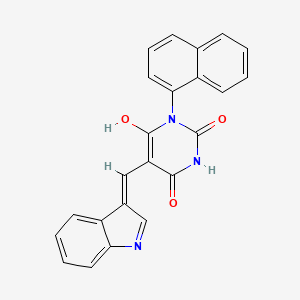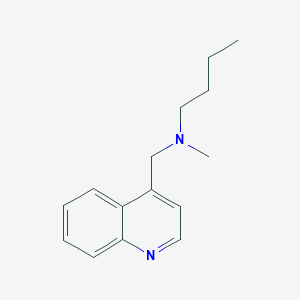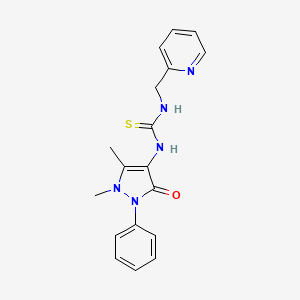
5-(1H-indol-3-ylmethylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-indol-3-ylmethylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as IPN or Indeno[1,2-c]pyrimidine-5,11-dione and is a heterocyclic compound that contains both indole and pyrimidine moieties.
Mecanismo De Acción
The mechanism of action of IPN is not fully understood. However, studies have suggested that IPN may exert its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, IPN has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. IPN has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
IPN has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that IPN can induce apoptosis, inhibit cell proliferation, and alter cell cycle progression in cancer cells. IPN has also been shown to inhibit the growth of various bacterial and fungal strains. In vivo studies have demonstrated that IPN can reduce inflammation, improve glucose tolerance, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPN in lab experiments is its versatility. IPN can be easily synthesized and modified to improve its pharmacokinetic properties and target selectivity. However, IPN also has some limitations. For example, IPN is relatively insoluble in water, which can limit its use in certain applications. Additionally, IPN has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the research and development of IPN. One potential direction is the optimization of IPN derivatives for specific therapeutic applications. For example, IPN derivatives could be designed to target specific enzymes or signaling pathways involved in cancer progression or inflammation. Another potential direction is the use of IPN in combination with other drugs to improve therapeutic outcomes. Finally, further studies are needed to fully understand the safety and efficacy of IPN in humans, which could lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, IPN is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of IPN involves the reaction of 1-naphthaldehyde and indole-3-carboxaldehyde with barbituric acid in the presence of a catalyst. IPN has been extensively studied for its potential use as an anticancer, antibacterial, antifungal, and antiviral agent. The mechanism of action of IPN is not fully understood, but studies have suggested that it may inhibit various enzymes and signaling pathways. IPN has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of IPN involves the reaction of 1-naphthaldehyde and indole-3-carboxaldehyde with barbituric acid in the presence of a catalyst. This reaction results in the formation of IPN as a yellow solid. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
IPN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antibacterial, antifungal, and antiviral activities. IPN has also been investigated for its potential use as an anti-inflammatory, antidiabetic, and neuroprotective agent. The unique structure of IPN allows it to interact with various biological targets, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-21-18(12-15-13-24-19-10-4-3-8-16(15)19)22(28)26(23(29)25-21)20-11-5-7-14-6-1-2-9-17(14)20/h1-13,28H,(H,25,27,29)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEURQXDCIMYOJ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=C(C(=O)NC3=O)C=C4C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=C(C(=O)NC3=O)/C=C/4\C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(1H-indol-3-ylmethylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6083648.png)
![N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083651.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6083658.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6083662.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6083678.png)
![2,3-dichloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6083684.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6083699.png)
![2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-6-chloro-1H-benzimidazole](/img/structure/B6083707.png)
![N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate](/img/structure/B6083708.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![6-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6083743.png)